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Abstract

Organotin chemistry, a cornerstone of organometallic chemistry, encompasses the synthesis,
structure, reactivity, and applications of compounds containing a tin-carbon bond. Since
Edward Frankland's synthesis of diethyltin diiodide in 1849, the field has burgeoned, driven by
the diverse applications of these compounds, ranging from polymer stabilizers and catalysts to
versatile reagents in organic synthesis. This technical guide provides a comprehensive
overview of organotin chemistry tailored for graduate students and professionals in the
chemical sciences. It delves into the fundamental aspects of structure and bonding, explores
the primary synthetic methodologies and characteristic reactions, details key analytical
techniques for their characterization, and discusses their broad applications and toxicological
profiles. All quantitative data are summarized in structured tables for comparative analysis, and
detailed experimental protocols for the synthesis of key organotin compounds are provided.
Furthermore, signaling pathways, experimental workflows, and logical relationships are
visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction to Organotin Chemistry

Organotin compounds are defined as species containing at least one covalent bond between a
tin atom and a carbon atom. The field of organotin chemistry officially began in the mid-19th
century with the work of Edward Frankland.[1] A significant expansion of the field occurred in
the 20th century, particularly with the advent of Grignard reagents, which provided a versatile
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method for forming tin-carbon bonds.[1] The industrial applications of organotin compounds,
discovered in the 1940s, such as their use as stabilizers for polyvinyl chloride (PVC), spurred a
renaissance in organotin research.[2]

Organotin compounds are generally classified based on the number of organic groups attached
to the tin atom, leading to four main classes: mono-, di-, tri-, and tetraorganotins, represented
by the general formula RnSnX4-n (where R is an organic group and X is an anionic species).[3]
Tin can exist in two primary oxidation states in these compounds: +2 (stannous) and +4
(stannic).[4] Organotin(lV) compounds are far more common and stable than their organotin(ll)
counterparts.[4]

Structure and Bonding in Organotin Compounds

The geometry and bonding in organotin compounds are dictated by the oxidation state of the
tin atom, its coordination number, and the nature of the organic and anionic ligands.

2.1. Oxidation States and Geometries

Tin, a member of Group 14, has a valence electron configuration of 5s25p2. In its
organometallic compounds, it predominantly exhibits the +4 oxidation state, forming four
covalent bonds. Tetraorganotin compounds (R4Sn) invariably adopt a tetrahedral geometry
around the tin atom.[1] However, unlike carbon, tin can expand its coordination number to five
or even six, particularly in organotin halides and other derivatives with electronegative
substituents.[1] This leads to trigonal bipyramidal and octahedral geometries, respectively.

/l Nodes R4Sn [label="R4Sn\n(Tetraorganotin)", fillcolor="#F1F3F4", fontcolor="#202124"];
R3SnX [label="R3SnX\n(Triorganotin Halide)", fillcolor="#F1F3F4", fontcolor="#202124"];
R2SnX2 [label="R2SnX2\n(Diorganotin Dihalide)", fillcolor="#F1F3F4", fontcolor="#202124"];
RSnX3 [label="RSnX3\n(Monoorganotin Trihalide)", fillcolor="#F1F3F4", fontcolor="#202124"];
Tetrahedral [label="Tetrahedral", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
TrigonalBipyramidal [label="Trigonal Bipyramidal", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; Octahedral [label="Octahedral\n(with Lewis bases)", shape=ellipse,
fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges R4Sn -> Tetrahedral [label="Typical Geometry"]; R3SnX -> TrigonalBipyramidal
[label="Common Geometry"]; R2SnX2 -> Tetrahedral [label="Without Lewis Bases"]; R2SnX2 -
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> Octahedral [label="With Lewis Bases"]; RSnX3 -> Tetrahedral [label="Without Lewis Bases"];
1}

Caption: Classification and typical geometries of organotin(l\VV) compounds.
2.2. The Carbon-Tin Bond

The carbon-tin (C-Sn) bond is a covalent bond with a significant degree of polarity due to the
difference in electronegativity between carbon (2.55) and tin (1.96). This polarity results in a
partial positive charge on the tin atom and a partial negative charge on the carbon atom,
influencing the reactivity of the bond. The C-Sn bond is weaker than the C-C bond, making it
susceptible to cleavage by various reagents.

Table 1: Typical Carbon-Tin Bond Lengths and Energies

Example Bond Dissociation
Bond Type Bond Length (A)

Compound Energy (kcal/mol)
Sn-C(spd) (CH3)aSn 2.144 ~52
Sn-C(sp?) (CeHs)aSn 2.15 ~60
Sn-C(sp) (CH=C)aSn 2.05
Sn-Cl (CH3)sSnCl 2.345 ~83
Sn-H (n-Bu)sSnH 1.70 ~74

Note: Bond energies can vary depending on the specific molecular environment.

Synthesis of Organotin Compounds

Several general methods are employed for the synthesis of organotin compounds, with the
choice of method depending on the desired compound and the available starting materials.

3.1. Grignard and Organoalkali Metal Reagents

The reaction of a tin halide, typically tin tetrachloride (SnCls), with a Grignard reagent (RMgX)
or an organolithium reagent (RLi) is a widely used method for the formation of C-Sn bonds.
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This method is particularly useful for the synthesis of tetraorganotins.
Reaction: 4 RMgX + SnCla — RaSn + 4 MgXCl
3.2. Wurtz-type Reactions

The reaction of an alkyl halide with a sodium-tin alloy is a classic method for synthesizing
tetraalkyltin compounds.

Reaction: 4 RX + Sn/Na —» RaSn + 4 NaX
3.3. Kocheshkov Redistribution Reactions

Organotin halides can be prepared by the redistribution reaction between a tetraorganotin and
a tin tetrahalide. The stoichiometry of the reactants determines the product.

Reactions:

e 3RaSn + SnCls - 4 R3SnCl
e RaSn + SnCls — 2 R2SnCl2
e RaSn+ 3 SnCls - 4 RSnCls
3.4. Hydrostannylation

The addition of an organotin hydride (RsSnH) across a carbon-carbon double or triple bond,
known as hydrostannylation, is an efficient method for synthesizing functionally substituted
organotin compounds. This reaction can proceed via a radical or a transition-metal-catalyzed
mechanism.[5]

// Nodes SnCl4 [label="SnCl4", fillcolor="#F1F3F4", fontcolor="#202124"]; RMgX_RLi
[label="RMgX or RLi", fillcolor="#F1F3F4", fontcolor="#202124"]; R4Sn [label="R4Sn",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; SnCl4_2 [label="SnCl4", fillcolor="#F1F3F4",
fontcolor="#202124"]; OrganotinHalides [label="R3SnX, R2SnX2, RSnX3", fillcolor="#34A853",
fontcolor="#FFFFFF"]; R3SnH [label="R3SnH", fillcolor="#F1F3F4", fontcolor="#202124"];
Alkene_Alkyne [label="Alkene or Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"];
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HydrostannylatedProduct [label="Hydrostannylated Product”, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

// Edges SnCl4 -> R4Sn [label="Grignard/Organolithium"]; RMgX_RLi -> R4Sn; R4Sn ->
OrganotinHalides [label="Kocheshkov Redistribution"]; SnCl4_2 -> OrganotinHalides; R3SnH -
> HydrostannylatedProduct [label="Hydrostannylation"]; Alkene_Alkyne ->
HydrostannylatedProduct; } }

Caption: Key synthetic pathways to various classes of organotin compounds.

Reactions of Organotin Compounds

Organotin compounds participate in a wide array of chemical transformations, making them
valuable reagents and intermediates in organic synthesis.

4.1. Cleavage of the Carbon-Tin Bond

The C-Sn bond can be cleaved by a variety of electrophilic reagents, including halogens,
mineral acids, and metal halides. The ease of cleavage depends on the nature of the organic
group, with aryl and vinyl groups being more readily cleaved than alkyl groups.

Reaction with Halogens: RaSn + X2 - R3SnX + RX
4.2. Stille Cross-Coupling Reaction

The palladium-catalyzed cross-coupling reaction of an organotin compound with an organic
halide or triflate is known as the Stille reaction. This reaction is a powerful tool for the formation
of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The
catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.

// Nodes PdO [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd
[label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Pdll_complex [label="R1-Pd(Il)Ln-X", fillcolor="#F1F3F4", fontcolor="#202124"];
Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF",
fontcolor="#202124"]; Pdll_R1R2 [label="R1-Pd(ll)Ln-R2", fillcolor="#F1F3F4",
fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse,
fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R1-R2", fillcolor="#4285F4",
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fontcolor="#FFFFFF"]; R1X [label="R1-X", shape=plaintext, fontcolor="#202124"]; R2SnR3
[label="R2-SnR'3", shape=plaintext, fontcolor="#202124"]; XSnR3 [label="X-SnR'3",
shape=plaintext, fontcolor="#202124";

// Edges PdO -> Pdll_complex [label=""]; R1X -> OxAdd -> Pdll_complex; PdIl_complex ->
PdIl_R1R2 [label=""]; R2SnR3 -> Transmetalation -> PdIl_R1R2; Transmetalation -> XSnR3
[style=dashed]; Pdll_R1R2 -> Product [label=""]; RedElim -> Product; Pdll_R1R2 -> Pd0
[label=""]; RedElim -> PdO0; } }

Caption: The palladium-catalyzed cycle of the Stille cross-coupling reaction.
4.3. Reactions of Organotin Hydrides

Organotin hydrides are versatile reducing agents in organic synthesis. They can reduce a wide
range of functional groups, including alkyl halides, aldehydes, and ketones. These reactions
often proceed through a free-radical chain mechanism.

Characterization of Organotin Compounds

A variety of spectroscopic techniques are employed to characterize organotin compounds.
5.1. 119Sn NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of the 12°Sn nucleus is a powerful tool for
the structural elucidation of organotin compounds. The 11°Sn chemical shift is highly sensitive to
the coordination number and the nature of the substituents on the tin atom, covering a very
wide range of over 5000 ppm.[6] An increase in the coordination number at the tin center
generally leads to an upfield shift in the 11°Sn resonance.[7]

Table 2: Typical 11°Sn NMR Chemical Shift Ranges for Organotin(IV) Compounds
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L. Typical **°Sn
Coordination

Compound Class General Formula Chemical Shift
Number
Range (ppm)
Tetraorganotins RaSn 4 +40 to -160
Triorganotin Halides R3SnX 4or5 +170to -70
Diorganotin Dihalides R2SnX2 4,5, 0r6 +140 to -220

Monoorganotin
Trihalides

RSnXs 4,5 0r6 -10 to -350

Reference: Tetramethyltin (TMSn) at 0 ppm.
5.2. Other Spectroscopic Techniques

1H and 13C NMR spectroscopy are also routinely used to characterize the organic ligands
attached to the tin atom. Mass spectrometry provides information on the molecular weight and
fragmentation patterns, while X-ray crystallography allows for the precise determination of the
three-dimensional structure of crystalline organotin compounds.

Applications of Organotin Compounds
Organotin compounds have found widespread application in various industrial and
technological sectors.

6.1. Polymer Stabilizers

Diorganotin compounds, such as dibutyltin dilaurate, are extensively used as heat stabilizers
for PVC.[2] They prevent the thermal degradation of the polymer by scavenging HCI and
disrupting the formation of conjugated polyene sequences that lead to discoloration and
embrittlement.

6.2. Catalysis

Organotin compounds are effective catalysts for a variety of organic reactions, including the
formation of polyurethanes, silicones, and esters.[8] In polyurethane production, organotin
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catalysts facilitate the reaction between isocyanates and polyols.[9] They are also used as
catalysts in transesterification reactions for the synthesis of polyesters.[10]

6.3. Materials Science

Organotin compounds serve as precursors for the deposition of tin-containing thin films by
methods such as Chemical Vapor Deposition (CVD).[2] For example, organotin halides can be
used to deposit transparent conducting films of tin oxide (SnOz) on glass.[4] Fluorinated
organotin compounds are used as precursors for fluorine-doped tin oxide films.[6]

6.4. Organic Synthesis

As discussed earlier, organotin compounds are invaluable reagents in organic synthesis, most
notably in the Stille cross-coupling reaction for the formation of C-C bonds. Organotin hydrides
are also widely used as radical-based reducing agents.

Toxicology of Organotin Compounds

The biological activity and toxicity of organotin compounds are highly dependent on their
structure, particularly the number and nature of the organic substituents.

7.1. Structure-Toxicity Relationship

The general order of toxicity for organotin compounds is: R3SnX > R2SnXz > RSnXs3 > RaSn.
Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), are the most toxic
class. The nature of the organic group also plays a crucial role, with toxicity generally
decreasing as the alkyl chain length increases.

7.2. Molecular Mechanisms of Toxicity

The toxicity of organotin compounds arises from their ability to interfere with various biological
processes. Triorganotins are known to be potent inhibitors of mitochondrial ATP synthase,
disrupting cellular energy metabolism.[11] They can also act as endocrine disruptors, with TBT
and TPT being agonists for the retinoid X receptor (RXR) and peroxisome proliferator-activated
receptor y (PPARY).[12] This can lead to effects such as the induction of imposex (the
imposition of male sexual characteristics on female gastropods). Organotins also exhibit
neurotoxicity, inducing neuronal cell death and behavioral abnormalities.[12]
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Table 3: Acute Toxicity of Selected Organotin Compounds

Compound Organism Route LDso (mgl/kg)
Tributyltin oxide

Rat Oral 148-234
(TBTO)
Triphenyltin acetate Rat Oral 136
Dibutyltin dichloride Rat Oral 112
Monobutyltin

Rat Oral 2200
trichloride

Experimental Protocols

8.1. Synthesis of Tetraphenyltin (PhaSn)
Materials:

e Clean sodium chunks (15 g)

e Dry toluene (250 ml)

e Chlorobenzene

 Stannic chloride (SnCla)

e Argon gas

o Kerosene

Apparatus:

e 500 ml three-neck, round-bottom flask
» High-speed stirring motor with sharp metal blades

e Thermometer
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Argon inlet tube

Dropping funnel

Heating mantle

Sintered-glass funnel and filter flask

Procedure:

Place 15 g of clean sodium chunks and 250 ml of dry toluene into the three-neck flask.

 Insert a thermometer and an argon inlet tube through one side arm and stopper the other.
Insert the stirrer through the main neck.

o While stirring gently under a slow stream of argon, heat the contents to 105 °C.

 Increase the stirring speed to full power to disperse the molten sodium.

 After the sodium is finely dispersed, add a solution of chlorobenzene in toluene dropwise
from the dropping funnel.

 After the addition of chlorobenzene is complete (approximately 1-2 hours), add a solution of
10 ml of stannic chloride in 25 ml of toluene from the dropping funnel over 30 minutes,
maintaining the temperature below 45 °C by cooling.

 After the reaction is complete, heat the mixture to boiling and quickly filter through a sintered-
glass funnel.

o Cool the filtrate in an ice bath to crystallize the tetraphenyltin.

» Collect the crystals by suction filtration and allow them to air dry. A typical yield is around 25
g with a melting point of 226-228 °C. Recrystallization from benzene or toluene can afford a
purer product with a melting point of 229 °C.[9]

8.2. Synthesis of Tributyltin Hydride ((n-Bu)sSnH)

Materials:
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Tributyltin chloride (162 g)

Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®) solution

Toluene

Ice-water bath

Apparatus:

1 L reaction flask

Dropping funnel

Heating mantle

Distillation apparatus
Procedure:
e Charge a 1 L reaction flask with 162 g of tributyltin chloride.

e Over 20 minutes, add 87.3 ml of Vitride® solution while maintaining the temperature at 28-30
°C using an ice-water bath.

o Heat the mixture at 45-50 °C for 30 minutes.
o Filter the reaction mixture.
+ Remove the toluene from the filtrate under reduced pressure.

« Distill the residue to obtain tributyltin hydride. A typical yield is 137.6 g (95%), with a boiling
point of 118-124 °C at 5-6 mmHg.[12]

Conclusion

Organotin chemistry remains a vibrant and evolving field with significant academic and
industrial importance. From their fundamental roles in stabilizing polymers to their sophisticated
applications as catalysts and reagents in organic synthesis, organotin compounds offer a rich

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/23123459/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

landscape for scientific exploration. A thorough understanding of their synthesis, structure,
reactivity, and toxicological properties is essential for their safe and effective utilization. This
guide has provided a foundational overview of these key aspects, equipping graduate students
and professionals with the knowledge to further explore and contribute to this fascinating area
of organometallic chemistry. The continued development of novel organotin compounds and
their applications, coupled with a growing awareness of their environmental impact, will
undoubtedly shape the future of this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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